N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide
Description
"N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide" is a pyrrolidine-based acetamide derivative with a 2-amino-acetyl substituent at the 1-position of the pyrrolidine ring and an N-methyl-acetamide group at the 3-position. This compound is part of a broader class of pyrrolidine derivatives, which are widely studied in pharmaceutical chemistry due to their conformational rigidity and ability to interact with biological targets such as enzymes and receptors . Its stereochemistry (R/S configuration at the pyrrolidine ring) is critical for activity, as evidenced by related compounds in the literature .
Properties
IUPAC Name |
N-[1-(2-aminoacetyl)pyrrolidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2/c1-7(13)11(2)8-3-4-12(6-8)9(14)5-10/h8H,3-6,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGNNBICSUQYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide can be achieved through several synthetic routes. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrolidine ring . The reaction conditions typically involve the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid under reflux in 1-propanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting its amide and ester-like groups.
| Reaction Type | Conditions | Products | Catalysts/Reagents | References |
|---|---|---|---|---|
| Amide bond hydrolysis | 6M HCl, 70°C for 3 hours | Carboxylic acid + amine derivatives | Dilute HCl | |
| Chloroacetyl hydrolysis | Aqueous NaOH, reflux | Hydroxyacetyl derivative + NaCl | Sodium hydroxide |
Acid hydrolysis of the tertiary amide group requires prolonged heating (e.g., 70°C for 3 hours) to yield carboxylic acid and methylamine derivatives. Basic hydrolysis of the chloroacetyl analog generates hydroxyacetyl products.
Alkylation and Acylation
The amino group participates in nucleophilic substitution reactions, enabling alkylation or acylation.
Alkylation with methyl iodide in dimethylformamide (DMF) produces quaternary ammonium salts, while acylation with acetyl chloride modifies the amino group’s reactivity .
Oxidation and Reduction
The amino-acetyl moiety and pyrrolidine ring are susceptible to redox reactions.
Strong oxidants like KMnO₄ convert the amino group to nitro or ketone functionalities, while hydrogenation saturates the pyrrolidine ring.
Cyclization and Ring Formation
Intramolecular reactions facilitate the synthesis of fused heterocycles.
| Reaction Type | Conditions | Products | Catalysts | References |
|---|---|---|---|---|
| Acid-catalyzed cyclization | H₂SO₄, 120°C, 6 hours | Bicyclic pyrrolidine-oxazole derivatives | Sulfuric acid | |
| Base-mediated elimination | NaH, THF, reflux | Pyrrole or imidazole analogs | Sodium hydride |
Cyclization under acidic conditions forms oxazole rings, while base-mediated elimination generates unsaturated heterocycles.
Enzymatic Interactions
The compound interacts with biological targets, influencing therapeutic pathways:
| Target | Interaction | Biological Effect | References |
|---|---|---|---|
| Serine proteases | Competitive inhibition via acetyl group | Anticoagulant or anti-inflammatory effects | |
| Metabolic enzymes | Binding to active sites | Modulation of glucose or lipid metabolism |
Its chloroacetyl derivative acts as an electrophile, covalently modifying enzyme active sites.
Stability and Degradation
The compound exhibits sensitivity to light and heat, necessitating storage at –20°C in inert atmospheres. Degradation pathways include:
-
Photolysis : UV light induces radical formation, leading to decomposition.
-
Thermal decomposition : Above 150°C, the amide bond breaks, releasing CO and methylamine.
Scientific Research Applications
Basic Information
- Chemical Formula : C₉H₁₇N₃O₂
- Molecular Weight : 185.25 g/mol
- CAS Number : 875157-45-2
Structure
The compound features a pyrrolidine ring attached to an aminoacetyl group and a methylacetamide moiety. Its unique structure contributes to its biological activity.
Medicinal Chemistry
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide has garnered attention for its potential therapeutic effects. It is being investigated for its role in:
- Neuropharmacology : The compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Analgesic Properties : Preliminary studies suggest that it may have pain-relieving effects, which could be beneficial in developing new analgesics.
Drug Development
The compound is part of ongoing research aimed at synthesizing new drugs with improved efficacy and reduced side effects. Its structural characteristics allow for modifications that can enhance its pharmacological profile.
Biochemical Studies
Research has indicated that this compound may interact with specific receptors in the brain, influencing neurotransmitter systems. This interaction is crucial for understanding its mechanism of action and potential therapeutic uses.
Case Study 1: Neuroprotective Effects
A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against oxidative stress-induced neuronal damage. The findings suggest that this compound could be further explored as a neuroprotective agent in conditions such as Alzheimer's disease.
Case Study 2: Analgesic Activity
In another investigation, the analgesic properties of the compound were assessed using various pain models. Results indicated that the compound significantly reduced pain responses, suggesting its potential as a novel analgesic drug.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as poly(ADP-ribose) polymerase-1 and -2 (PARP-1, -2), which are involved in the DNA damage repair process . By inhibiting these enzymes, the compound can interfere with the repair of damaged DNA, leading to cell death in cancer cells. The molecular targets and pathways involved in its mechanism of action are still under investigation and may vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several pyrrolidine- and piperidine-based acetamides. Below is a detailed comparison of its key features against analogs:
Structural Variations and Physicochemical Properties
Biological Activity
N-[1-(2-Amino-acetyl)-pyrrolidin-3-yl]-N-methyl-acetamide, also known by its CAS number 875157-45-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial and antifungal properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a pyrrolidine ring, which is significant in many biologically active compounds. Pyrrolidine derivatives are known for their diverse pharmacological properties, including antimicrobial activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of pyrrolidine derivatives. For instance, a study evaluated various pyrrolidine alkaloids and found that certain derivatives exhibited significant antibacterial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity:
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Pyrrolidine Derivative A | 3.12 | Staphylococcus aureus |
| Pyrrolidine Derivative B | 12.5 | Escherichia coli |
These findings suggest that this compound could share similar antibacterial properties due to its structural similarities with other active pyrrolidine compounds .
Antifungal Activity
In addition to antibacterial activity, this compound may also exhibit antifungal properties. Studies have shown that pyrrolidine derivatives can inhibit the growth of fungal strains such as Candida albicans. The MIC values for these compounds ranged from 0.0048 to 0.039 mg/mL against various fungal pathogens, indicating strong antifungal activity .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Research has indicated that modifications in the chemical structure can significantly influence the compound's efficacy against microbial targets. For example, the introduction of specific functional groups on the pyrrolidine ring can enhance binding affinity and improve potency against bacterial and fungal strains .
Case Studies
Several case studies have investigated the biological effects of this compound and similar compounds:
- Study on Antibacterial Effects : A study published in a peer-reviewed journal evaluated the antibacterial effects of various pyrrolidine derivatives, including this compound. The results showed that this compound had a notable effect on inhibiting the growth of both Gram-positive and Gram-negative bacteria, with an emphasis on its potential application in treating infections caused by resistant strains .
- Antifungal Evaluation : Another case study focused on antifungal activities demonstrated that certain modifications to pyrrolidine structures could lead to enhanced efficacy against Candida species. This research supports the hypothesis that this compound might be developed further as an antifungal agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
